2-Acetoxypropanoic acid

Description

BenchChem offers high-quality 2-Acetoxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

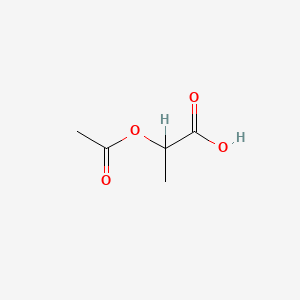

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313512 | |

| Record name | 2-Acetoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-17-1, 3853-80-3 | |

| Record name | 2-Acetoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxypropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Acetoxypropanoic Acid: A Technical Guide to Biological Activity and Applications

Executive Summary

(S)-2-Acetoxypropanoic acid (CAS: 6034-46-4), also known as O-Acetyl-L-lactic acid, represents a strategic derivatization of the alpha-hydroxy acid (AHA) L-lactic acid. By acetylating the

Part 1: Chemical Fundamentals & Stereochemistry

Chemical Identity[1]

-

IUPAC Name: (2S)-2-acetyloxypropanoic acid[1]

-

Synonyms: O-Acetyl-L-lactic acid; (S)-(-)-2-Acetoxypropionic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: 132.11 g/mol [1]

-

Stereochemistry: The (S)-enantiomer is the biologically relevant form, derived from L-(+)-lactic acid, the primary metabolic isomer in mammals.

Lipophilicity and Permeation

Lactic acid is highly hydrophilic (LogP

-

Mechanism: The acetyl group masks the polarity of the

-hydroxyl, facilitating transit through lipid bilayers. -

Result: Enhanced bioavailability in dermal layers compared to the free acid.

Part 2: Biological Mechanism of Action

The Pro-Drug Concept

(S)-2-Acetoxypropanoic acid is biologically inactive until hydrolyzed. Its activity is contingent on the presence of esterases (specifically carboxylesterases) ubiquitous in skin, plasma, and liver tissue.

Metabolic Pathway

Once the molecule permeates the cell membrane, intracellular esterases cleave the acetyl ester bond.

-

Hydrolysis: Yields L-Lactic Acid (biologically active AHA) and Acetic Acid.

-

Lactate Metabolism: L-Lactate is converted to Pyruvate by Lactate Dehydrogenase (LDH).[2]

-

Krebs Cycle: Pyruvate enters the mitochondria for oxidative phosphorylation.

Pathway Visualization

The following diagram illustrates the conversion of the prodrug into active metabolites and their subsequent fate.

Caption: Figure 1. Metabolic activation pathway of (S)-2-Acetoxypropanoic acid via enzymatic hydrolysis.

Part 3: Therapeutic & Industrial Applications

Dermatology (Controlled Release AHA)

The primary biological application lies in dermatological formulations.

-

Reduced Irritation: Free lactic acid can cause immediate stinging ("acid shock") due to rapid proton release. The acetylated ester releases acid gradually as it is hydrolyzed, mitigating surface irritation.

-

Deep Hydration: By penetrating deeper before hydrolysis, the released lactate can stimulate ceramide synthesis in the granular layer more effectively than surface-applied lactate.

Antimicrobial Properties

While less potent than free acids initially, the hydrolysis releases acetic acid and lactic acid, both of which lower local pH and disrupt bacterial cell membranes. This mechanism is relevant for acne formulations where sustained antimicrobial pressure is desired.

Part 4: Experimental Protocols

Synthesis of (S)-2-Acetoxypropanoic Acid

Objective: To synthesize high-purity (S)-2-acetoxypropanoic acid from L-lactic acid. Principle: Acetylation of the hydroxyl group using acetic anhydride under acidic catalysis.

Reagents:

-

L-Lactic acid (85-90% aq. solution or anhydrous)

-

Acetic anhydride (Excess)[3]

-

Catalyst: Sulfuric acid (

) or Amberlyst-15 resin

Protocol:

-

Dehydration (If using aq. lactic acid): Distill water from the lactic acid solution (azeotropic distillation with toluene can be used) to prevent hydrolysis of the anhydride.

-

Acetylation:

-

Charge the reactor with L-lactic acid.

-

Add 1.2 - 1.5 molar equivalents of acetic anhydride dropwise at controlled temperature (

) to manage exotherm. -

Add catalytic

(0.5 wt%).[6] -

Stir at

for 2–4 hours.

-

-

Purification:

-

Remove biological by-product (acetic acid) and excess anhydride via vacuum distillation.[5]

-

The product, (S)-2-acetoxypropanoic acid, is collected as a high-boiling fraction (approx.

at 10-15 mmHg).

-

Enzymatic Hydrolysis Kinetics Assay

Objective: To determine the half-life (

Workflow Visualization:

Caption: Figure 2. Workflow for determining enzymatic hydrolysis kinetics.

Detailed Method:

-

Buffer: 50 mM Phosphate buffer, pH 7.4.

-

Enzyme: Porcine Liver Esterase (PLE) or human skin homogenate.

-

Reaction:

-

Incubate 1 mM substrate in buffer at

. -

Initiate reaction by adding enzyme (e.g., 10 units/mL).

-

-

Analysis (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: 0.1% Phosphoric acid in Water (A) / Acetonitrile (B). Isocratic or Gradient.

-

Detection: UV at 210 nm (carbonyl absorption).

-

Calculation: Plot concentration of remaining ester vs. time. Fit to first-order kinetics:

.

-

Part 5: Safety & Toxicology

Hazard Profile

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Acute Toxicity:

-

Oral

: Not explicitly established for the pure ester in all databases, but generally considered low toxicity due to hydrolysis into GRAS (Generally Recognized As Safe) metabolites (Lactate/Acetate). -

Inhalation: Avoid mist; acidic hydrolysis products can irritate respiratory mucosa.

-

Handling Precautions

-

PPE: Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.

References

-

PubChem. (2025).[1] (2S)-2-(Acetyloxy)propanoic acid | C5H8O4.[1] National Library of Medicine. [Link]

-

Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances. [Link]

-

WebMD. (2024). What to Know About Lactic Acid for Skin Care. [Link]

- Google Patents. (2014). Continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride. WO2014090650A1.

Sources

- 1. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 5. CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Strategic Utilization of 2-Acetoxypropanoic Acid Derivatives in Medicinal Chemistry

Executive Summary 2-Acetoxypropanoic acid (O-acetyl-lactic acid) represents a pivotal chiral building block in organic synthesis and drug delivery. Derived from the chiral pool (L- or D-lactic acid), its derivatives serve as versatile acylating agents, prodrug promoieties, and precursors for biodegradable polymers. This guide dissects the technical utility of 2-acetoxypropanoic acid, focusing on its activation as an acid chloride, its stereochemical integrity during nucleophilic substitutions, and its application in enhancing the bioavailability of polar pharmacophores.

Structural & Mechanistic Foundations

The Chiral Scaffold

The core utility of 2-acetoxypropanoic acid lies in its stereocenter. Unlike many synthetic building blocks requiring expensive asymmetric catalysis, this molecule is derived from the biological chiral pool.

-

(S)-(-)-2-Acetoxypropanoic acid: Derived from L-(+)-lactic acid (natural isomer).

-

CAS Registry: 2051-31-2 (S-isomer), 2382-59-4 (Racemic).

The Alpha-Acetoxy Effect

The acetoxy group at the

-

Inductive Withdrawal (-I): The acetoxy group increases the electrophilicity of the carbonyl carbon, making the corresponding acid chloride ((S)-2-acetoxypropanoyl chloride) highly reactive toward nucleophiles.

-

Neighboring Group Participation (NGP): Under specific solvolytic conditions involving the

-carbon, the carbonyl oxygen of the acetoxy group can displace a leaving group, forming a transient 5-membered acetoxonium ion. This leads to retention of configuration rather than the inversion expected in standard

Synthetic Pathways & Activation[1]

The transformation of lactic acid into active pharmaceutical intermediates (APIs) or prodrugs follows a strict activation workflow. The hydroxyl group must be protected (acetylated) before the carboxyl group is activated.

Diagram 1: Synthesis & Activation Workflow

Caption: Step-wise activation of L-lactic acid to its electrophilic acid chloride form for downstream coupling.

Detailed Experimental Protocols

Synthesis of (S)-2-Acetoxypropanoic Acid

Context: Direct acetylation using acetic anhydride is preferred over acetyl chloride for the first step to manage HCl evolution and prevent racemization.

Reagents:

-

L-Lactic acid (85-90% aq. solution or crystalline)

-

Acetic Anhydride (1.2 equivalents)

-

Sulfuric acid (Catalytic, 2-3 drops)

Protocol:

-

Dehydration (If using aq. Lactic Acid): Distill L-lactic acid under reduced pressure to remove water if high purity is required, or use crystalline L-lactic acid.

-

Addition: Place L-lactic acid in a round-bottom flask. Cool to 0°C.

-

Acetylation: Add acetic anhydride dropwise with stirring. The reaction is exothermic.

-

Catalysis: Add catalytic H₂SO₄.

-

Heating: Warm to 60°C for 2 hours to ensure completion.

-

Workup: Remove excess acetic acid and anhydride under vacuum (rotary evaporator).

-

Purification: Vacuum distillation (bp ~115°C at 10 mmHg) yields the pure acid as a viscous oil.

Activation: Synthesis of (S)-2-Acetoxypropanoyl Chloride

Context: The acid chloride is moisture-sensitive. Thionyl chloride (

Reagents:

-

(S)-2-Acetoxypropanoic acid (from 3.1)

-

Thionyl Chloride (1.5 equivalents)

-

DMF (Dimethylformamide) - 1 drop

-

Solvent: Dry Toluene or DCM (optional, can be run neat)

Protocol:

-

Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and a gas trap (NaOH scrubber) to neutralize

and -

Charging: Add (S)-2-acetoxypropanoic acid and the solvent (if used).

-

Chlorination: Add

dropwise at room temperature. Add 1 drop of DMF. -

Reaction: Heat to reflux (if using toluene) or 50°C (neat) for 2-3 hours. Evolution of gas indicates reaction progress.

-

Monitoring: Monitor by IR (shift from acid C=O ~1710 cm⁻¹ to acid chloride C=O ~1800 cm⁻¹).

-

Isolation: Distill off excess

and solvent under reduced pressure. -

Product: The residue is (S)-2-acetoxypropanoyl chloride, used immediately in the next step without further purification to prevent hydrolysis.

Pharmaceutical Applications

Prodrug Design: The "Lactic Linker" Strategy

2-Acetoxypropanoic acid derivatives are employed to mask polar functional groups (amines, alcohols) on drug molecules. Upon in vivo administration, esterases cleave the moiety, releasing the active drug and L-lactic acid (a non-toxic, endogenous metabolite).

Advantages:

-

Lipophilicity: Acetylation masks H-bond donors, increasing membrane permeability (LogP).

-

Safety: The byproduct (Lactic acid) enters the Cori cycle.

-

Tunable Kinetics: The steric bulk of the alpha-methyl group influences hydrolysis rates compared to simple acetyl or propionyl esters.

Diagram 2: Prodrug Bioactivation Pathway

Caption: In vivo enzymatic cascade releasing the active pharmacophore and lactic acid.

Chiral Resolution Agents

(S)-2-Acetoxypropanoyl chloride serves as a cost-effective alternative to Mosher's acid chloride for determining the enantiomeric purity of alcohols and amines.

-

Mechanism: Reaction with a racemic alcohol yields a pair of diastereomers (S,S and S,R).

-

Analysis: These diastereomers exhibit distinct chemical shifts in ¹H NMR (particularly the methyl doublet signal) or separable retention times in HPLC.

Quantitative Data: Hydrolysis Kinetics

The following table illustrates the relative hydrolysis rates of alpha-substituted esters, highlighting the stability conferred by the acetoxy group compared to simple esters [2].

| Ester Derivative | Relative Hydrolysis Rate (pH 7.4) | Half-Life ( | Mechanism |

| Acetyl ester (Control) | 1.0 | ~20 min | Simple Hydrolysis |

| 2-Acetoxypropanoyl | 0.4 - 0.6 | ~45 min | Steric Hindrance ( |

| Pivaloyl ester | < 0.01 | > 24 hrs | Steric Blocking |

Note: Data is generalized for simple alkyl esters; specific rates depend on the "Drug" carrier molecule.

References

-

Arisawa, M., et al. (2014). "Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one." Organic Syntheses, 91, 221-232.[1] (Demonstrates thionyl chloride activation protocols).

-

Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[2][3] Nature Reviews Drug Discovery, 7, 255–270. (Foundational text on ester prodrug kinetics).

-

Beerthuis, R., et al. (2015). "Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid."[4][5][6] RSC Advances, 5, 1234. (Industrial synthesis and green chemistry approach).

-

Hamada, Y. (2017).[3] "Recent progress in prodrug design strategies based on generally applicable modifications."[3] Bioorganic & Medicinal Chemistry Letters, 27(8), 1627-1632.[3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Technical Guide: Antimicrobial Mechanics and Applications of O-Acetyllactic Acid (2-Acetoxypropionic Acid)

Executive Summary

O-Acetyllactic acid (2-acetoxypropionic acid, O-ALA) represents a functionalized derivative of lactic acid where the

Unlike free organic acids which dissociate rapidly in aqueous environments—limiting their membrane permeability—O-ALA functions effectively as a "Trojan Horse." Its esterified structure increases lipophilicity, facilitating passive diffusion across the microbial lipid bilayer. Once intracellular, it undergoes hydrolysis (spontaneous or esterase-mediated) to release two synergistic antimicrobial agents: Lactic Acid and Acetic Acid .

This guide details the chemical basis, mechanism of action (MOA), synthesis, and experimental validation of O-ALA for researchers in food safety, cosmetic formulation, and antimicrobial drug development.

Chemical & Physicochemical Basis

To understand the antimicrobial superiority of O-ALA in specific matrices, one must analyze its structural divergence from standard

Structural Comparison and Lipophilicity

The acetylation of the hydroxyl group significantly alters the partition coefficient (LogP), a critical determinant in membrane permeability.

| Property | Lactic Acid | Acetic Acid | O-Acetyllactic Acid (O-ALA) |

| Formula | |||

| MW ( g/mol ) | 90.08 | 60.05 | 132.11 |

| LogP (Est.) | -0.62 (Hydrophilic) | -0.17 | +0.07 to +0.15 (Amphiphilic) |

| pKa | 3.86 | 4.76 | ~3.5 (Carboxyl group remains) |

| State | Syrupy Liquid/Solid | Liquid | Liquid |

Key Insight: The shift in LogP from negative (Lactic) to positive (O-ALA) suggests O-ALA partitions more readily into the lipid bilayer of bacterial cell membranes than its parent compound.

Hydrolysis Kinetics

O-ALA is moisture-sensitive. In aqueous solution, it undergoes hydrolysis following pseudo-first-order kinetics, eventually liberating equimolar amounts of lactic and acetic acid.

-

Stability Note: In anhydrous formulations (e.g., oil-based ointments, polymer films), O-ALA remains stable.

-

Activation: Upon contact with moisture (e.g., wound exudate, cytoplasm), hydrolysis initiates, providing a sustained release of antimicrobial acids.

Mechanism of Action (MOA)

The antimicrobial efficacy of O-ALA relies on a Dual-Warhead Intracellular Release mechanism.

The "Trojan Horse" Pathway

-

Permeation: The acetyl group masks the polarity of the hydroxyl moiety. The uncharged (protonated) species of O-ALA diffuses across the bacterial membrane more efficiently than lactate.

-

Intracellular Accumulation: Once inside the neutral pH of the cytoplasm (

), the molecule may dissociate (trapping the anion) or be acted upon by non-specific bacterial esterases. -

Hydrolysis & Acidification: The ester bond is cleaved, releasing Lactic Acid and Acetic Acid.

-

Metabolic Disruption:

-

pH Drop: The release of protons (

) overwhelms the cell's buffering capacity. -

Anion Accumulation: High concentrations of Lactate

and Acetate -

PMF Collapse: The bacteria exhaust ATP trying to pump out protons, leading to energetic starvation and death.

-

MOA Visualization

The following diagram illustrates the pathway from extracellular application to cell death.

Caption: Figure 1.[1] The "Trojan Horse" mechanism of O-Acetyllactic Acid, demonstrating lipophilic entry followed by dual-acid release.

Synthesis & Purification Protocol

For research applications, high-purity O-ALA is required. The following protocol utilizes the acetylation of lactic acid.

Safety Prerequisite: Perform in a fume hood. Acetic anhydride is corrosive and lachrymatory.

Reagents[4][5]

-

DL-Lactic Acid (85% or anhydrous if available)

-

Acetic Anhydride (

99%)[2] -

Catalyst: Sulfuric Acid (

, catalytic amount) or Pyridine (base catalyst method) -

Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Synthesis (Acid Catalyzed)

-

Dehydration: If using 85% lactic acid, dehydrate by vacuum distillation to remove water, preventing immediate hydrolysis of the anhydride.

-

Reaction Setup: In a round-bottom flask, charge 1.0 equivalent of Anhydrous Lactic Acid.

-

Acetylation: Add 1.2 equivalents of Acetic Anhydride dropwise under stirring.

-

Catalysis: Add 2-3 drops of concentrated

. -

Conditions: Heat to 60°C for 2 hours. Monitor via TLC (Silica; Mobile phase Hexane:Ethyl Acetate 7:3).

-

Quenching: Cool to room temperature. Add ice water to hydrolyze excess acetic anhydride (Caution: Exothermic).

-

Extraction: Extract the mixture with Dichloromethane (

). -

Drying: Dry the organic layer over Anhydrous

. -

Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum) to obtain pure O-Acetyllactic acid (BP approx 125°C at 12 mmHg).

Synthesis Workflow Diagram

Caption: Figure 2. Chemical synthesis workflow for O-Acetyllactic Acid via acid-catalyzed acetylation.

Experimental Evaluation of Antimicrobial Activity[6][7][8][9]

Testing O-ALA requires specific modifications to standard MIC (Minimum Inhibitory Concentration) protocols due to its hydrolytic instability in aqueous media.

Critical Control: Media Buffering

Standard Mueller-Hinton Broth (MHB) has buffering capacity. However, organic acids work best at low pH (

-

Recommendation: Use Modified MHB adjusted to pH 5.5 or use a nutrient broth with reduced buffering capacity to allow the released acids to lower the pH effectively.

Protocol: Time-Kill Assay (Dual-Kinetic)

This assay validates the "release" mechanism by comparing immediate vs. delayed killing.

Materials:

-

Test Organisms: E. coli (Gram-), S. aureus (Gram+).

-

Compound: O-ALA (dissolved in DMSO stock).

-

Control: Lactic Acid + Acetic Acid (1:1 molar mix).[3]

Steps:

-

Inoculum Prep: Prepare bacterial suspension at

CFU/mL. -

Dosing: Add O-ALA at concentrations ranging 0.1% to 1.0% (v/v). Include solvent control (DMSO).

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at T=0, T=1h, T=4h, T=24h.

-

Neutralization: Dilute samples in buffered peptone water (pH 7.0) to stop acid activity immediately.

-

Plating: Plate on agar to count survivors.

Expected Result:

-

Lactic/Acetic Mix: Rapid kill within T=1h (immediate acid shock).

-

O-ALA: Slower onset (T=1h to T=4h) as hydrolysis occurs, followed by sustained suppression at T=24h due to continuous acid release and membrane accumulation.

Applications & Therapeutic Potential[10][11]

Food Preservation (Bio-based)

O-ALA serves as a slow-release acidulant . In meat or dairy packaging, it can be incorporated into hydrophobic films (PLA/PG). Moisture from the food triggers hydrolysis, releasing preservatives exactly at the surface where bacteria proliferate, extending shelf life without initially altering the food's bulk pH.

Dermatological Therapeutics[3]

-

Acne Treatment: C. acnes is sensitive to pH changes. O-ALA's lipophilicity allows it to penetrate sebum-filled follicles better than pure lactic acid. Once in the follicle, it hydrolyzes to exfoliate (Lactic) and disinfect (Acetic).

-

Wound Care: As a component in anhydrous ointments, it provides a "reservoir" of antimicrobial acidity that activates only upon contact with wound exudate.

References

-

PubChem. (2025).[4] 2-Acetoxypropionic Acid (Compound Summary).[4] National Library of Medicine. [Link]

-

Alakomi, H. L., et al. (2000). Lactic acid permeabilizes Gram-negative bacteria by disrupting the outer membrane. Applied and Environmental Microbiology. [Link]

-

Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients.[2] PLOS ONE. [Link]

-

Ricke, S. C. (2003). Perspectives on the use of organic acids and short chain fatty acids as antimicrobials. Poultry Science. [Link]

-

Organic Syntheses. (1970). Acetic Formic Anhydride (Analogous acetylation methodology).[5] Organic Syntheses, Coll. Vol. 6, p.8. [Link]

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic Conversion of Lactic Acid to Acetic Acid and 1,2-Propanediol by Lactobacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Advanced Technical Guide: 2-Acetoxypropanoic Acid as a Polymer Precursor

Executive Summary

In the landscape of biodegradable polymers and pharmaceutical excipients, 2-Acetoxypropanoic acid (also known as O-acetyl-L-lactic acid) serves as a pivotal, yet often under-discussed, "switch" molecule. Unlike crude lactic acid, which suffers from uncontrolled oligomerization during direct polycondensation, 2-acetoxypropanoic acid offers a chemically protected architecture. This protection enables two distinct, high-value synthetic pathways critical for drug delivery systems:

-

The "High-Fidelity" PLA Route: It acts as a stable intermediate for the chemical synthesis of Lactide (the cyclic dimer), bypassing the high-temperature thermal degradation often seen in traditional thermal depolymerization. This is crucial for synthesizing medical-grade Poly(lactic acid) (PLA) with high optical purity (L-isomer retention).

-

The "Green" Acrylic Route: It serves as a biomass-derived precursor to Acrylic Acid via pyrolysis, enabling the production of bio-based Poly(acrylic acid) (PAA) hydrogels used in mucoadhesion and controlled release.

This guide details the chemical mechanisms, experimental protocols, and quality attributes necessary to utilize 2-acetoxypropanoic acid effectively in a research or pre-clinical setting.

Part 1: Chemical Basis & The Logic of Protection

The fundamental challenge in synthesizing high-molecular-weight PLA directly from lactic acid is the equilibrium between water removal and depolymerization (back-biting).

2-Acetoxypropanoic acid solves this by "masking" the hydroxyl group.[1]

-

Formula:

-

Role: By converting the hydroxyl group to an acetate ester, the molecule loses its tendency to self-polymerize spontaneously. This allows researchers to activate the carboxyl group (e.g., into an acid chloride) without immediate oligomerization, enabling controlled cyclization to lactide.

Mechanistic Pathways Diagram[1]

The following diagram illustrates the divergent pathways available from this single precursor.

Figure 1: Divergent synthetic pathways from 2-Acetoxypropanoic Acid. The upper branch (PLA) utilizes the molecule as a protected intermediate; the lower branch (Acrylic) utilizes it as an elimination substrate.

Part 2: Pathway A - High-Fidelity PLA Synthesis

For drug delivery applications (e.g., microspheres, implants), the optical purity of PLA is paramount. Stereodefects (D-isomer inclusion in an L-chain) lower the melting point and alter degradation rates. The traditional thermal route (Oligomer

The 2-Acetoxypropanoic Acid Route is a chemical alternative that operates under milder conditions, preserving stereochemistry.

The Mechanism: "Activated Cyclization"

-

Activation: 2-Acetoxypropanoic acid is converted to 2-acetoxypropionyl chloride using thionyl chloride (

).[1] -

Dimerization: Two molecules of the acid chloride react (or one reacts with a lactic acid molecule) to form a linear dimer with a good leaving group.

-

Cyclization: The intermediate cyclizes to form Lactide, releasing acetyl chloride (or acetic acid) rather than water. This is thermodynamically driven by the volatility of the byproduct.

Protocol 1: Synthesis of 2-Acetoxypropanoic Acid

This is the foundational step. Purity here dictates the success of downstream polymerization.

Reagents:

-

L-Lactic Acid (anhydrous or highly concentrated, >90%)

-

Acetic Anhydride (excess)

-

Catalyst: Sulfuric acid (

) or anhydrous

Step-by-Step Methodology:

-

Setup: Use a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush with

. -

Addition: Charge the flask with L-lactic acid. Cool to

C. -

Acetylation: Add acetic anhydride dropwise (Ratio: 1.2 : 1 molar equivalent to lactic acid) to control the exotherm. Add 2-3 drops of concentrated

. -

Reaction: Allow to warm to room temperature, then heat to

C for 2-4 hours. -

Workup: Distill under reduced pressure. Acetic acid (byproduct) and excess anhydride will distill off first.

-

Isolation: Collect the fraction boiling at 115-117°C (at 2 mmHg) .

-

Validation: FTIR should show disappearance of the broad -OH stretch (

) and appearance of distinct ester carbonyl peaks (

Part 3: Pathway B - Bio-Acrylic Acid for Hydrogels

While PLA is the target for biodegradable scaffolds, Poly(acrylic acid) (PAA) is the gold standard for mucoadhesive formulations and pH-sensitive hydrogels. 2-Acetoxypropanoic acid provides a "green" route to acrylic acid, avoiding petroleum-based propylene oxidation.

The Mechanism: Pyrolytic Elimination

At elevated temperatures (

Relevance to Pharma: This yields "Bio-Acrylic Acid," which is increasingly required for sustainable "Green Pharma" certifications. The resulting PAA is chemically identical to petrochemical sources but with a lower carbon footprint.

Part 4: Experimental Workflow (Lactide Synthesis)

The following workflow describes the conversion of the precursor to medical-grade Lactide.

Figure 2: Step-by-step experimental workflow for converting Lactic Acid to Lactide via the acetoxy-protected route.

Critical Experimental Notes

-

Moisture Control: The 2-acetoxypropionyl chloride intermediate is highly moisture-sensitive. All glassware must be flame-dried.

-

Catalyst Removal: If using metal catalysts (Zn, Sn) for the cyclization step, rigorous purification is required (recrystallization x3) to meet FDA limits for residual metals in the final polymer.

Part 5: Data Summary & Quality Attributes

When evaluating 2-acetoxypropanoic acid as a starting material, the following specifications are critical for reproducibility.

| Parameter | Specification (High Grade) | Method of Verification | Impact on Polymerization |

| Purity | > 98.0% | GC-MS / HPLC | Impurities terminate chain growth (low MW). |

| Optical Rotation | Polarimetry | Determines crystallinity of final PLA. | |

| Water Content | < 0.1% | Karl Fischer | Critical; water hydrolyzes the acid chloride intermediate. |

| Free Acetic Acid | < 1.0% | Titration / NMR | Excess acid interferes with stoichiometry. |

Why Choose This Route?

| Feature | Traditional Route (Thermal Depolymerization) | 2-Acetoxy Route (Chemical Synthesis) |

| Temperature | High (>200°C) | Moderate (<120°C for activation) |

| Racemization | High Risk | Low Risk (Stereocenter protected) |

| Yield | Moderate (Equilibrium limited) | High (Stoichiometric control) |

| Complexity | Low (Single pot) | High (Multi-step synthesis) |

References

-

BenchChem Technical Support. (2026). 2-Hydroxypropanoyl chloride: Precursor to lactide and PLA synthesis.[1] BenchChem.[1] Link

-

Miller, D. J., et al. (2017).[2] "Enhanced acrylate production from 2-acetoxypropanoic acid esters." Organic Process Research & Development, 21(5), 715–719.[2] Link

-

Biosynth. (2025).[3] (S)-2-Acetoxypropionic acid: Technical Data and Properties. Biosynth Carbosynth. Link[4]

-

ChemicalBook. (2025).[3] (S)-(-)-2-Acetoxypropionic acid Chemical Properties and Safety. ChemicalBook. Link

-

CymitQuimica. (2025).[3][5] (S)-2-Acetoxy-propionic acid: Biological Activity and Synthesis. CymitQuimica.[6] Link

Sources

- 1. 2-Hydroxypropanoyl chloride | 61882-51-7 | Benchchem [benchchem.com]

- 2. chems.msu.edu [chems.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [chemicalbook.com]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 6. (S)-2-Acetoxy-propionic acid | CymitQuimica [cymitquimica.com]

2-Acetoxypropanoic acid IUPAC nomenclature and synonyms

The following technical guide details the nomenclature, stereochemistry, synthesis, and applications of 2-acetoxypropanoic acid. It is structured to serve as a reference for research and development in pharmaceutical and industrial chemical sectors.

IUPAC Nomenclature, Stereochemical Identity, and Synthetic Protocols

Executive Summary

2-Acetoxypropanoic acid (CAS RN: 535-17-1 for racemate) is the O-acetylated derivative of lactic acid.[1] While often viewed merely as a protected form of lactic acid, it serves as a critical intermediate in the industrial production of acrylic acid and as a chiral synthon in pharmaceutical development. Precise nomenclature is paramount due to its existence as distinct enantiomers with divergent biological activities—ranging from bacterial pheromones to herbicide precursors. This guide standardizes the naming conventions, details the stereochemical relationships, and provides a validated protocol for its synthesis and characterization.

Molecular Architecture & Nomenclature Framework

IUPAC Systematic Derivation

The systematic naming of this compound follows the IUPAC "Blue Book" rules for carboxylic acids with substituents.

-

Parent Structure: The longest carbon chain containing the carboxyl group (-COOH) is three carbons long: Propanoic acid .

-

Numbering: The carboxyl carbon is automatically assigned position C-1.

-

Substituent: An acetoxy group (-O-CO-CH3), derived from acetic acid, is attached to carbon C-2.[1][2]

-

Full Name: 2-(Acetyloxy)propanoic acid or 2-Acetoxypropanoic acid .[1][2][3][4]

Synonymy and Database Identifiers

In literature and commerce, the compound is frequently referenced by its relationship to lactic acid. Researchers must recognize these synonyms to ensure comprehensive database searching.

| Identifier Type | Value / Name | Context |

| Preferred IUPAC Name | 2-Acetoxypropanoic acid | Official chemical nomenclature |

| Systematic Synonym | 2-(Acetyloxy)propanoic acid | Alternative IUPAC phrasing |

| Common Name | O-Acetyl lactic acid | Emphasizes origin from lactic acid |

| Trade/Trivial | Acetyl lactate; | Industrial/Older literature |

| CAS RN (Racemic) | 535-17-1 | Mixture of (R) and (S) |

| CAS RN (S-Isomer) | 6034-46-4 | Derived from L-Lactic acid |

| CAS RN (R-Isomer) | 18668-00-3 | Derived from D-Lactic acid |

| SMILES | CC(OC(C)=O)C(O)=O | Chemoinformatics |

| InChI Key | WTLNOANVTIKPEE-UHFFFAOYSA-N | Unique digital signature |

Visualizing the Nomenclature Logic

The following diagram illustrates the hierarchical decision process for naming the compound according to IUPAC rules.

Figure 1: Logical derivation of the IUPAC name based on functional group priority and chain length.

Stereochemical Framework

The biological and chemical behavior of 2-acetoxypropanoic acid is dictated by its chirality at the C-2 position.[2] The acetylation of lactic acid generally proceeds with retention of configuration because the bond to the chiral center (C-O) is not broken; rather, the O-H bond is cleaved and substituted.

Enantiomeric Correlation

-

L-(+)-Lactic Acid (Biological form)

(S)-(-)-2-Acetoxypropanoic acid [3] -

D-(-)-Lactic Acid

(R)-(+)-2-Acetoxypropanoic acid [2]-

CAS: 18668-00-3[2]

-

Stereochemical Diagram

The relationship between the precursor and the product is visualized below, highlighting the retention of the chiral center.

Figure 2: Transformation of (S)-Lactic acid to (S)-2-Acetoxypropanoic acid with retention of stereochemistry.

Synthesis & Reactivity Protocol

Mechanistic Pathway

The synthesis involves the nucleophilic attack of the hydroxyl oxygen of lactic acid on the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

-

Reagent: Acetic Anhydride (

) is preferred for lab-scale to avoid HCl generation. -

Catalyst: Acid catalysis (

) or Base catalysis (Pyridine). -

Industrial Route: Solid-catalyzed acetoxylation using acetic acid as both solvent and reagent, often used as a precursor step to generating acrylic acid via pyrolysis.[6][7][8]

Validated Laboratory Protocol: Acetylation of (S)-Lactic Acid

Objective: Synthesize enantiopure (S)-2-acetoxypropanoic acid from (S)-lactic acid.

Reagents:

-

(S)-Lactic acid (90% aq.[8] solution or crystalline)

-

Acetic Anhydride (1.2 equivalents)

-

Catalytic Sulfuric Acid (H2SO4) or Acetyl Chloride (cat.)

-

Dichloromethane (DCM) for extraction (optional)

Step-by-Step Methodology:

-

Dehydration (Critical Pre-step):

-

If using 90% lactic acid, remove water by azeotropic distillation with toluene or benzene. Rationale: Water consumes acetic anhydride, reducing yield and generating excess heat.

-

-

Acylation:

-

Place anhydrous (S)-lactic acid (10.0 g, ~0.11 mol) in a round-bottom flask equipped with a drying tube.

-

Cool to 0°C in an ice bath. Rationale: The reaction is exothermic; cooling prevents uncontrolled boiling and racemization.

-

Add Acetyl Chloride (10 µL) as a catalyst (or 1 drop conc. H2SO4).[9]

-

Add Acetic Anhydride (13.6 g, 0.13 mol) dropwise over 30 minutes with stirring.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 2–4 hours. Monitor via TLC or NMR (disappearance of the OH peak).

-

Self-Validation: The mixture should remain clear. Cloudiness suggests incomplete dehydration or impurity precipitation.

-

-

Workup & Purification:

-

Remove excess acetic acid and acetic anhydride under reduced pressure (Rotary evaporator, 60°C bath).

-

Distillation: Distill the residue under high vacuum (1–2 mmHg).

-

Collection: Collect the fraction boiling at ~80–85°C (at 1–2 mmHg) or ~127°C (at 11 mmHg).

-

-

Characterization:

Applications in R&D

Pharmaceutical Prodrugs

2-Acetoxypropanoic acid moieties are utilized in prodrug design to mask hydroxyl groups, improving lipophilicity and membrane permeability. Upon entry into the plasma or cell, esterases hydrolyze the acetoxy group, releasing the active drug and lactic acid (a physiological metabolite).

Biodegradable Polymers

It serves as a specialized monomer or termination unit in the synthesis of Poly(lactic-co-glycolic acid) (PLGA) derivatives. The acetoxy cap can modulate the degradation rate of the polymer matrix.

Industrial Acrylic Acid Production

A "Green Chemistry" route to acrylic acid involves the acetoxylation of lactic acid followed by pyrolysis. This avoids the use of propylene oxidation.[11]

Figure 3: Key application pathways in industrial synthesis and drug delivery.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. PubChem. Available at: [Link][4]

-

Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.[6][7][8] RSC Advances, 5, 10768-10773. Available at: [Link]

Sources

- 1. CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica [cymitquimica.com]

- 2. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 3. (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetoxypropionic Acid | C5H8O4 | CID 79041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-2-ACETOXYPROPIONIC ACID | 6034-46-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. Properties and applications of lactic acid in food and medicine | Foodcom S.A. [foodcom.pl]

- 10. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]

- 11. What is Lactic acid used for? [synapse.patsnap.com]

Enzymatic Interactions of O-Acetyllactic Acid: A Technical Guide for Drug Development

The following technical guide details the enzymatic interactions of O-acetyllactic acid (2-acetoxypropanoic acid) and its critical distinction from the biosynthetic intermediate

Executive Summary & Molecular Distinction

In drug development and biocatalysis, the term "acetolactic" often conflates two structurally distinct but biochemically significant moieties. Precise nomenclature is the first step in experimental design.

-

O-Acetyllactic Acid (2-acetoxypropanoic acid): An ester of lactic acid.

-

Role: Prodrug moiety, chiral synthon, substrate for hydrolases.

-

Primary Enzyme Interaction: Carboxylesterases (CES), Lipases.

-

Application: Prodrug kinetics, kinetic resolution of chiral centers.

-

- -Acetolactate (2-hydroxy-2-methyl-3-oxobutanoic acid): A ketone-acid intermediate.

Scope of this Guide: This document focuses primarily on the O-acetyl ester (O-acetyllactic acid) as a substrate for hydrolytic enzymes (EC 3.1), a critical pathway for prodrug activation and metabolic stability profiling.

Interaction with Carboxylesterases (CES) & Lipases

The interaction between O-acetyllactic acid and serine hydrolases is governed by the Ping-Pong Bi-Bi mechanism . This interaction is pivotal in two contexts: Prodrug Activation (in vivo) and Chiral Resolution (in vitro synthesis).

Mechanistic Basis: The Catalytic Triad

Both Carboxylesterases (e.g., hCES1 in liver) and Lipases (e.g., Candida antarctica Lipase B, CAL-B) utilize a Serine-Histidine-Aspartate/Glutamate catalytic triad.

-

Acylation Step: The nucleophilic Serine hydroxyl attacks the carbonyl carbon of the O-acetyl group.

-

Tetrahedral Intermediate: Stabilized by the "oxyanion hole" (backbone amides).

-

Release of Lactic Acid: The ester bond cleaves, releasing the lactic acid core (or drug payload) and forming an Acetyl-Enzyme intermediate.

-

Deacylation Step: Water attacks the Acetyl-Enzyme, releasing Acetic Acid and regenerating the free enzyme.

Drug Development Relevance: The "Stealth" Prodrug

O-acetylation is a classic strategy to mask the polarity of the hydroxyl group in lactic acid derivatives (or drugs mimicking this structure), increasing lipophilicity for membrane permeation.

-

Target: Human Carboxylesterase 1 (hCES1) – abundantly expressed in the liver.

-

Design Consideration: The rate of hydrolysis (

) determines the systemic exposure of the active drug. If hydrolysis is too fast (first-pass metabolism), bioavailability drops; if too slow, the active moiety is not released.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the catalytic cycle of a Serine Hydrolase acting on O-acetyllactic acid.

Caption: Catalytic cycle of serine hydrolase (CES/Lipase) hydrolyzing O-acetyllactic acid to Lactic Acid and Acetate.

Experimental Protocols (Self-Validating)

Protocol A: Metabolic Stability & Hydrolysis Kinetics (Microsomal Assay)

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Substrate: O-acetyllactic acid (10 mM stock in DMSO).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 min.

-

Initiation: Add Substrate (final conc. 1-10 µM). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min, 4°C).

-

Analysis: Analyze supernatant via LC-MS/MS (monitor loss of parent ester and appearance of Lactic Acid).

Self-Validation Check:

-

Negative Control: Incubate substrate in buffer without microsomes (or with heat-inactivated microsomes) to rule out chemical instability.

-

Positive Control: Run a known esterase substrate (e.g., Testosterone acetate or Enalapril) in parallel.

Protocol B: Lipase-Mediated Kinetic Resolution (Synthesis)

Objective: Use Candida antarctica Lipase B (CAL-B) to selectively hydrolyze one enantiomer of racemic O-acetyllactic acid esters.

Reagents:

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).

-

Substrate: Racemic O-acetyllactic acid ethyl ester.

-

Solvent: Phosphate Buffer (pH 7.0) or Organic Solvent (for transesterification).

Workflow:

-

Setup: Suspend racemic ester (50 mM) in buffer.

-

Initiation: Add Immobilized CAL-B (10-50 mg/mmol substrate). Maintain pH 7.0 using a pH-stat titrator (titrating released acid with 0.1M NaOH).

-

Monitoring: The volume of NaOH added correlates to the extent of conversion (

). -

Termination: Filter off the enzyme beads at

. -

Analysis: Extract remaining ester and released acid. Determine Enantiomeric Excess (

and

Calculation:

Calculate the Enantiomeric Ratio (

Comparative Data: Enzyme Specificity

| Enzyme Class | Representative Enzyme | Interaction Type | Outcome | Drug Dev Utility |

| Carboxylesterase | hCES1 (Liver) | Hydrolysis (Substrate) | Rapid cleavage to Lactic Acid | Prodrug activation; Metabolic clearance prediction. |

| Lipase | CAL-B (Candida antarctica) | Hydrolysis / Transesterification | Stereoselective cleavage | Chiral synthesis of pure L- or D-lactic acid derivatives. |

| Acetolactate Synthase | Ilv2 (Fungal) / IlvB (Bacterial) | None (Strict Specificity) | No reaction with O-acetyl ester | Note: This enzyme requires |

| Lactate Dehydrogenase | LDH (Cytosolic) | None (Steric hindrance) | No oxidation until deacetylated | O-acetyl group prevents oxidation to pyruvate; requires prior hydrolysis. |

Critical Pathway: The BCAA Connection (For Context)

While O-acetyllactic acid is an ester, researchers often investigate it alongside

Caption: The Branched-Chain Amino Acid (BCAA) pathway involving alpha-acetolactate. Note the distinct absence of the O-acetyl ester in this biosynthetic route.

References

-

Lassalle, V. L., & Ferreira, M. L. (2008).[3] Lipase-catalyzed synthesis of polylactic acid: an overview of the experimental aspects. Journal of Chemical Technology & Biotechnology. Link

-

Duggleby, R. G., & Pang, S. S. (2000). Acetolactate synthase: structure and mechanism. Journal of Biochemistry and Molecular Biology. Link

-

Satoh, T., et al. (2002). Human carboxylesterase 1 isoenzymes: characterization of unique active site amino acid residues. Drug Metabolism and Disposition. Link

-

Bera, A., et al. (2005).[4] Identification of O-Acetyltransferase A (OatA) as the enzyme responsible for peptidoglycan O-acetylation in Gram-positive bacteria.[4] Journal of Biological Chemistry. Link

-

Weber, H. K., et al. (1995). Kinetic resolution of 2-acetoxypropionic acid derivatives by lipase-catalyzed hydrolysis. Tetrahedron: Asymmetry. Link

Sources

Beyond the Aromatic Ring: The Immunometabolic Potential of 2-Acetoxypropanoic Acid Derivatives

Topic: Potential Anti-Inflammatory Effects of 2-Acetoxypropanoic Acid Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Immunologists.

Executive Summary While the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is dominated by 2-arylpropionic acids (the "profens" like Ibuprofen) and salicylates (Aspirin), a structurally distinct class of compounds—2-acetoxypropanoic acid derivatives —presents a novel, immunometabolic approach to inflammation management. Chemically defined as O-acetylated lactic acid derivatives, these compounds function not primarily through direct COX inhibition, but as lipophilic prodrugs that modulate the Lactate-GPR81 signaling axis and epigenetic histone remodeling .

This technical guide dissects the pharmacological viability of 2-acetoxypropanoic acid derivatives, moving beyond classical prostaglandin inhibition to explore their role in resolving inflammation via metabolic reprogramming of macrophages.

Chemical Architecture & Bioavailability[1]

Structural Distinction

It is critical to distinguish 2-acetoxypropanoic acid from its aromatic counterparts.

-

Aspirin (2-acetoxybenzoic acid): Relies on the aromatic ring for COX active site binding and the acetoxy group for irreversible serine acetylation.[1]

-

Profens (2-arylpropionic acids): Rely on the hydrophobic aryl core for COX channel occupancy.[1]

-

2-Acetoxypropanoic Acid: An aliphatic ester of lactic acid.[1] It lacks the lipophilic aromatic core required for high-affinity COX binding.[1] Therefore, its anti-inflammatory potential lies in its hydrolysis products: Lactate and Acetate .[1]

The Prodrug Mechanism

The acetylation of the hydroxyl group in lactic acid significantly increases lipophilicity (LogP), allowing 2-acetoxypropanoic acid derivatives to permeate cell membranes via passive diffusion, bypassing the saturable Monocarboxylate Transporters (MCTs) often required for lactate uptake.

Table 1: Physicochemical Comparison of Propionic Acid Derivatives

| Compound Class | Chemical Backbone | Primary Mechanism | Lipophilicity (LogP) | Cellular Entry |

| 2-Acetoxypropanoic Acid | Aliphatic (Lactate ester) | GPR81 Agonism / Epigenetic | ~0.1 (Low) to 1.5 (Esters) | Passive Diffusion (Derivatives) |

| Ibuprofen | Aromatic (Phenylpropionic) | COX-1/2 Inhibition | ~3.5 (High) | Passive Diffusion |

| Aspirin | Aromatic (Salicylate) | COX Acetylation | ~1.2 | Passive Diffusion |

Mechanistic Pathways: The Immunometabolic Axis

The anti-inflammatory efficacy of 2-acetoxypropanoic acid derivatives is predicated on their intracellular hydrolysis by esterases, releasing a "warhead" of L-lactate and acetate.

Pathway A: The GPR81 (HCA1) Agonist Loop

Upon hydrolysis, the released lactate acts as an autocrine/paracrine ligand for GPR81 (Hydroxycarboxylic Acid Receptor 1) .[1]

-

Receptor Activation: Lactate binds GPR81 on macrophages and monocytes.[1]

-

Signaling Cascade: GPR81 is G_i-coupled.[1] Activation inhibits Adenylyl Cyclase, reducing cAMP.[1]

-

Inflammasome Suppression: Reduced cAMP/PKA activity blocks the assembly of the NLRP3 inflammasome , preventing the maturation of IL-1

and IL-18.

Pathway B: Epigenetic Remodeling (Histone Acetylation)

Recent high-impact studies (see References) demonstrate that lactate is not merely a waste product but a precursor for histone modifications.[1]

-

Metabolic Shunt: Intracellular lactate is converted to Pyruvate

Acetyl-CoA.[1] -

Nuclear Action: The acetyl-CoA pool, bolstered by the acetate released from the parent molecule, drives Histone H3 Lysine 27 Acetylation (H3K27ac) .[1]

-

Transcriptional Repression: This specific acetylation mark at promoter regions of "tolerance" genes (like Nr4a1) represses the transcription of pro-inflammatory cytokines (TNF-

, IL-6), inducing a state of "trained immunosuppression."[1]

Pathway Visualization: The Dual-Signal Mechanism

Figure 1: Dual signaling pathways of 2-acetoxypropanoic acid derivatives.[1] Pathway A (Left) targets acute inflammation via GPR81.[1] Pathway B (Right) targets transcriptional reprogramming via histone acetylation.[1]

Experimental Validation Protocols

To validate the efficacy of 2-acetoxypropanoic acid derivatives, researchers must utilize protocols that distinguish between simple acidity effects and specific signaling events.

Protocol 1: Synthesis of Lipophilic Derivatives

Rationale: The parent acid is unstable and hydrophilic.[1] Esterification improves stability.[1]

-

Reagents: L-Lactic acid, Acetyl chloride, various aliphatic alcohols (R-OH).[1]

-

Procedure: React L-lactic acid with acetyl chloride (1.1 eq) to form O-acetyl-lactic acid. Subsequently, couple with R-OH using EDC/DMAP coupling to generate the ester derivative.[1]

-

QC: Verify structure via 1H-NMR (Look for quartet at ~5.0 ppm for the CH-OAc proton).

Protocol 2: GPR81-Mediated Anti-Inflammatory Assay

Rationale: Confirms the mechanism is GPR81-dependent and not COX-dependent.[1]

Step-by-Step Workflow:

-

Cell Line: Bone Marrow-Derived Macrophages (BMDMs) from Wild Type (WT) and GPR81-/- (Knockout) mice.[1]

-

Priming: Treat cells with LPS (100 ng/mL) for 4 hours to induce pro-IL-1

.[1] -

Treatment:

-

Activation: Add ATP (5 mM) for 30 mins to activate NLRP3.

-

Readout:

-

Validation Criteria: The derivative must reduce IL-1

in WT cells but fail (or show significantly reduced efficacy) in GPR81-/- cells.

Protocol 3: Histone Acetylation ChIP-qPCR

Rationale: Verify the epigenetic mechanism (Pathway B).[1]

-

Treatment: Incubate Macrophages with the derivative (24h).[1]

-

Extraction: Perform nuclear extraction and Chromatin Immunoprecipitation (ChIP) using anti-H3K27ac antibodies.[1]

-

qPCR: Target promoter regions of Nr4a1 (anti-inflammatory) and Tnf (pro-inflammatory).[1]

-

Expectation: Enriched H3K27ac at the Nr4a1 promoter compared to vehicle.

Comparative Efficacy Analysis

The following table projects the expected pharmacological profile of 2-acetoxypropanoic acid derivatives compared to standard NSAIDs, based on mechanistic literature.

Table 2: Pharmacological Profile Comparison

| Feature | 2-Acetoxypropanoic Derivatives | Ibuprofen (NSAID) | Dexamethasone (Steroid) |

| Primary Target | GPR81 / Histone Acetyltransferases | COX-1 / COX-2 | Glucocorticoid Receptor |

| GI Toxicity Risk | Low (Cytoprotective via lactate) | High (Ulcerogenic) | Moderate |

| Onset of Action | Delayed (Metabolic/Genomic) | Rapid (Enzymatic) | Delayed (Genomic) |

| Effect on IL-1 | High Inhibition (NLRP3 block) | Low/Moderate | High |

| Resolution Phase | Promotes Repair (M2 shift) | Delays Resolution | Delays Repair |

References

-

Iraporda, C., et al. (2022). "Role of Lactate in Inflammatory Processes: Friend or Foe."[1] Frontiers in Immunology. Link

-

Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation."[1] Nature.[1] Link[1]

-

Hoque, R., et al. (2014). "Lactate reduces organ injury in Toll-like receptor- and inflammasome-mediated inflammation via GPR81-mediated suppression of innate immunity."[1] Gastroenterology. Link

-

Cui, H., et al. (2024). "Lactic acid induces transcriptional repression of macrophage inflammatory response via histone acetylation."[1] Cell Reports. Link

-

PubChem. "(2S)-2-(Acetyloxy)propanoic acid | C5H8O4."[1] National Library of Medicine.[1] Link[1]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Analysis of 2-Acetoxypropanoic Acid

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-acetoxypropanoic acid. The described reversed-phase HPLC (RP-HPLC) method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound. Furthermore, considerations and a foundational methodology for the chiral separation of its enantiomers are discussed, acknowledging the stereochemical nature of the molecule. The protocols herein are developed with scientific integrity, explaining the rationale behind experimental choices and adhering to validation principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Significance of 2-Acetoxypropanoic Acid Analysis

2-Acetoxypropanoic acid, also known as O-Acetyl-lactic acid, is a carboxylic acid and an ester that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chiral center at the second carbon, makes the separation and quantification of its individual enantiomers critical in pharmaceutical development, where stereoisomers can exhibit different pharmacological and toxicological profiles.

The accurate quantification of 2-acetoxypropanoic acid is essential for process monitoring, quality control of raw materials and finished products, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, resolution, and reproducibility.[2] This guide provides a comprehensive, validated method for the analysis of racemic 2-acetoxypropanoic acid and a starting point for its chiral separation.

Principles of Separation

Reversed-Phase Chromatography for Racemic Analysis

The primary method detailed here utilizes reversed-phase chromatography. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[2] 2-Acetoxypropanoic acid, being a polar organic acid, has limited retention on a C18 column.[3] To achieve adequate retention and sharp peak shapes, the ionization of the carboxylic acid group must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[4] Under these conditions, the analyte is in its neutral, less polar form, allowing for better interaction with the C18 stationary phase and leading to effective separation from other sample components.

Chiral Chromatography for Enantiomeric Separation

To separate the (R)- and (S)-enantiomers of 2-acetoxypropanoic acid, a chiral environment is necessary.[5] This is achieved by using a Chiral Stationary Phase (CSP). CSPs, such as those based on polysaccharides or glycopeptides, create transient diastereomeric complexes with the enantiomers, which have different interaction energies and thus different retention times, allowing for their separation.[5][6][7] Direct chiral separation on a CSP is often preferred as it avoids the need for derivatization of the analyte.[7][8]

Analytical Workflow Overview

The following diagram outlines the general workflow for the HPLC analysis of 2-acetoxypropanoic acid, from sample receipt to final data analysis.

Caption: General workflow for the HPLC analysis of 2-acetoxypropanoic acid.

Method for Racemic 2-Acetoxypropanoic Acid Analysis

Materials and Reagents

-

Reference Standard: 2-Acetoxypropanoic acid (≥97.0%)[9]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Water: Deionized water, filtered through a 0.22 µm filter

-

Acid: Phosphoric acid (H₃PO₄), analytical grade

-

Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

| Parameter | Condition |

| HPLC System | Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector |

| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |

| Elution Mode | Isocratic (e.g., 20:80 v/v) or a shallow gradient depending on sample matrix complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm[3][10] |

| Injection Volume | 10 µL |

| Run Time | Approximately 10-15 minutes |

Causality Behind Choices:

-

C18 Column: Provides a versatile nonpolar stationary phase suitable for retaining the protonated form of the acid.[11]

-

Acidified Mobile Phase: Using 0.1% phosphoric acid ensures the pH is low enough to suppress the ionization of the carboxylic acid group, leading to better retention and symmetric peak shape.[10]

-

Acetonitrile: A common organic modifier in reversed-phase HPLC, providing good elution strength for small organic molecules.

-

30 °C Column Temperature: Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[11]

-

210 nm Detection: The carboxyl group of organic acids exhibits absorbance in the low UV region, making 210 nm a suitable wavelength for sensitive detection.[3]

Experimental Protocol: Step-by-Step

1. Mobile Phase Preparation: a. Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 L of deionized water. b. For a 20:80 (v/v) mobile phase, mix 200 mL of acetonitrile with 800 mL of the 0.1% phosphoric acid solution. c. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

2. Standard Solution Preparation: a. Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-acetoxypropanoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12] b. Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

3. Sample Preparation: a. Accurately weigh a known amount of the sample containing 2-acetoxypropanoic acid. b. Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range (e.g., ~25 µg/mL).[12] c. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

4. HPLC Analysis Sequence: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure no system contamination. c. Perform a system suitability test by injecting a mid-range standard solution (e.g., 25 µg/mL) five or six times. d. Inject the calibration standards from lowest to highest concentration. e. Inject the prepared sample solutions. It is good practice to run a standard check after every 5-10 sample injections to monitor system performance.

Method Validation (According to ICH Q2(R2) Guidelines)

A validation study must be conducted to demonstrate that the analytical procedure is fit for its intended purpose.[13][14]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | Peak for 2-acetoxypropanoic acid should be pure and well-resolved from other peaks. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (Recovery) | Closeness of the test results to the true value. Assessed by spiking a placebo matrix with known amounts of the analyte at 3 levels. | Mean recovery between 98.0% and 102.0% at each level. |

| Precision (Repeatability & Intermediate) | Closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters should remain within limits. |

Considerations for Chiral Separation

For the enantiomeric separation of (R)- and (S)-2-acetoxypropanoic acid, a specialized chiral method is required.

Chiral HPLC Method Development Strategy

-

Column Screening: The most crucial step is selecting an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points for separating acidic compounds.[6] Glycopeptide-based CSPs (e.g., teicoplanin-based) have also shown success for similar structures.[7]

-

Mobile Phase Optimization: Both normal-phase and reversed-phase modes can be explored.

-

Parameter Adjustment: Fine-tune the separation by adjusting the mobile phase composition, flow rate, and column temperature to optimize resolution between the enantiomers.

Example Protocol for Chiral Separation

The following table provides a starting point for developing a chiral separation method.

| Parameter | Proposed Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |

| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | 210 nm |

| Injection Volume | 10 µL |

Note: This is a starting point. The optimal mobile phase composition must be determined empirically to achieve baseline separation of the enantiomers.[16]

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the analysis of 2-acetoxypropanoic acid. The reversed-phase method is demonstrated to be simple, robust, and suitable for validation according to ICH guidelines for quantitative analysis. Additionally, a clear strategy for the development of a chiral separation method is presented, addressing the stereochemical complexity of the molecule. By explaining the causality behind the chosen parameters and protocols, this guide serves as a practical resource for scientists in research and drug development.

References

-

ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

-

Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

Food Standards Agency. (n.d.). Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

-

La Nasa, J., et al. (n.d.). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. [Link]

-

PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

-

International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). [Link]

-

Organomation. (n.d.). HPLC Sample Preparation. [Link]

-

MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

-

ResearchGate. (2014). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

- Google Patents. (n.d.).

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetoxypropionic Acid. [Link]

-

Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

-

PubMed. (n.d.). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

- 1. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 2. actascientific.com [actascientific.com]

- 3. shimadzu.com [shimadzu.com]

- 4. agilent.com [agilent.com]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

- 16. phx.phenomenex.com [phx.phenomenex.com]

Application Note: High-Resolution Gas Chromatography Analysis of O-Acetyllactic Acid

The following Application Note and Protocol is designed for researchers and analytical scientists involved in drug development, metabolic profiling, and polymer synthesis (specifically Polylactic Acid - PLA). It addresses the specific challenges of analyzing O-acetyllactic acid (2-acetoxypropanoic acid), a polar, thermally sensitive intermediate.

Abstract

O-acetyllactic acid is a critical intermediate in the acetylation of lactic acid and a potential impurity in the synthesis of Polylactic Acid (PLA). Its analysis is complicated by the presence of a thermally labile ester bond and a polar carboxylic acid group, which causes severe peak tailing and adsorption in direct Gas Chromatography (GC) analysis.[1] This guide details a robust Silylation Derivatization Protocol using BSTFA to convert O-acetyllactic acid into its trimethylsilyl (TMS) ester, ensuring thermal stability, symmetric peak shape, and high sensitivity. A secondary Direct Injection method using a specialized FFAP column is provided for rapid screening.

Introduction & Analytical Strategy

The Challenge

O-acetyllactic acid contains two functional groups with opposing analytical requirements:

-